

troubleshooting low signal in LwCas13a assays

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Compound of Interest

Compound Name: Lw13

Cat. No.: B15541304

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LwCas13a Assay Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LwCas13a assays.

Troubleshooting Guide

Low signal is a common issue in LwCas13a assays. This guide provides a systematic approach to identify and resolve the root cause of suboptimal assay performance.

Q1: I am observing a very low or no signal in my LwCas13a assay. What are the possible causes and how can I troubleshoot this?

Possible Causes and Solutions:

A low or absent signal in your LwCas13a assay can stem from several factors, ranging from incorrect assay setup to degraded reagents. Follow these troubleshooting steps to pinpoint the issue:

1. Verify Assay Components and Setup:

- **Incorrect Reagent Concentrations:** Optimal concentrations of LwCas13a, crRNA, and the fluorescent reporter are crucial for a robust signal. Prepare fresh dilutions and consider

performing a titration experiment to determine the optimal concentration for each component in your specific assay conditions.[1]

- **Missing Components:** Ensure that all essential components, including LwCas13a enzyme, crRNA, fluorescent reporter, and target RNA, have been added to the reaction mixture.[1] Running a control reaction with a known positive target can help verify that all components are active.
- **Improper Incubation Conditions:** LwCas13a activity is temperature-dependent. Ensure the reaction is incubated at the optimal temperature, typically 37°C, for a sufficient duration, usually 15-30 minutes.[2]

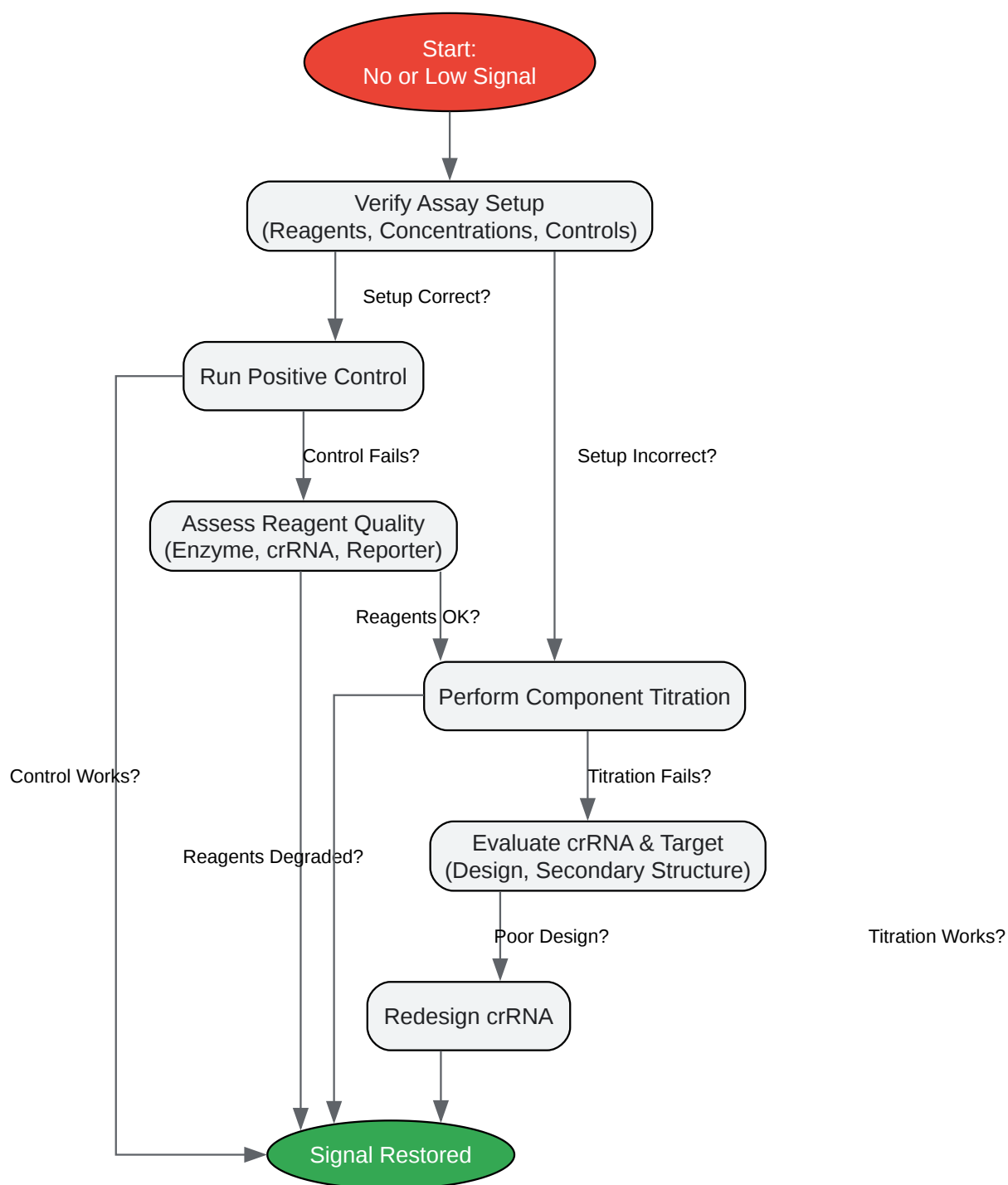
2. Assess Reagent Quality and Integrity:

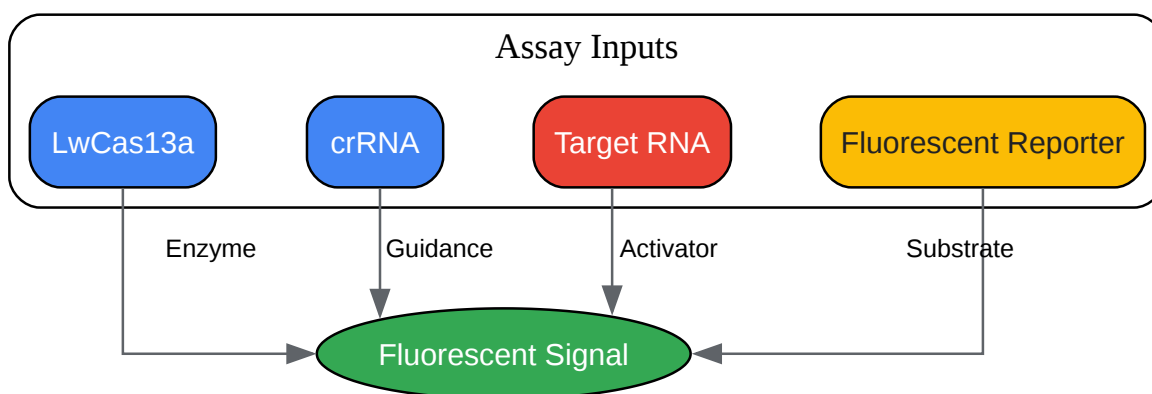
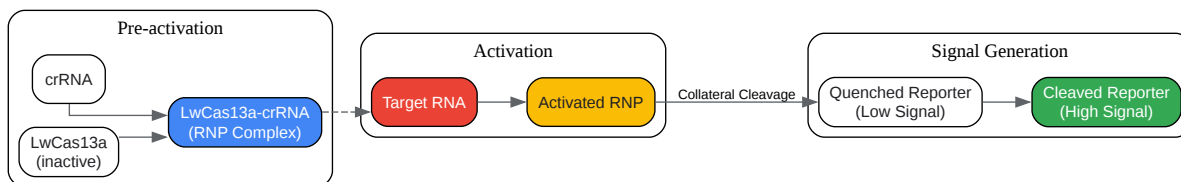
- **Enzyme Activity:** LwCas13a is sensitive to degradation from repeated freeze-thaw cycles and improper storage.[3] Aliquot the enzyme into smaller volumes upon receipt and store at -70°C.[3] To check for enzyme activity, use a positive control with a known target RNA concentration.
- **crRNA Integrity:** RNA is susceptible to degradation by RNases. Use RNase-free water, pipette tips, and tubes when preparing and handling crRNA. Store crRNA aliquots at -80°C.
- **Reporter Degradation:** Fluorescent reporters can be sensitive to light. Store them protected from light and at the recommended temperature, typically -20°C or -80°C.[4]

3. Evaluate crRNA and Target RNA Interaction:

- **crRNA Design:** The design of the crRNA is critical for efficient target recognition. The spacer sequence should be complementary to the target RNA. For LwaCas13a, a spacer length of 28 nucleotides is commonly used.[5] Avoid targeting regions with strong secondary structures in the target RNA, as this can hinder crRNA binding.
- **Target RNA Accessibility:** Complex secondary structures in the target RNA can mask the crRNA binding site. Consider designing multiple crRNAs targeting different regions of the RNA of interest.

Troubleshooting Workflow for No/Low Signal





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